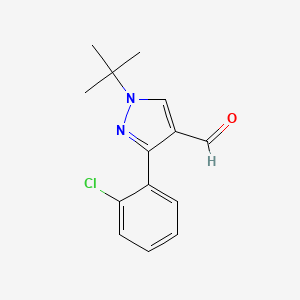

1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

Historical Context of Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational principles of this important class of heterocyclic compounds. Knorr's initial discovery occurred during his search for quinine-related compounds with pharmaceutical activity, which led to the accidental synthesis of antipyrine, a compound that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This breakthrough marked the beginning of systematic investigations into pyrazole derivatives and their therapeutic potential. The term pyrazole was given to this class of compounds based on their unique five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution.

The historical significance of Knorr's work extends beyond the initial discovery, as his methods for synthesizing pyrazole derivatives became the foundation for modern synthetic approaches. In 1883, Knorr developed the classical condensation reaction between 1,3-diketones and hydrazine derivatives, which remains one of the most widely used methods for pyrazole synthesis today. This synthetic approach, known as the Knorr pyrazole synthesis, demonstrated remarkable versatility and allowed for the preparation of numerous substituted pyrazole derivatives with varying biological activities. The success of antipyrine as the first synthetic drug and the most widely used pharmaceutical until its replacement by aspirin in the early twentieth century established pyrazoles as a privileged scaffold in medicinal chemistry.

The historical development of pyrazole chemistry was further advanced by the contributions of German chemist Hans von Pechmann, who in 1898 developed an alternative synthetic method for pyrazole preparation. Pechmann's classical method involved the reaction of acetylene with diazomethane, providing a complementary approach to Knorr's condensation methodology. This synthesis, known as the Pechmann pyrazole synthesis, expanded the synthetic toolkit available to chemists and enabled the preparation of pyrazole derivatives that were not easily accessible through other methods. Von Pechmann's contributions to heterocyclic chemistry extended beyond pyrazole synthesis, as he also discovered diazomethane and developed the Pechmann condensation, establishing him as a key figure in the development of modern organic synthesis.

Significance of Pyrazole-4-carbaldehydes in Heterocyclic Chemistry

Pyrazole-4-carbaldehydes have emerged as exceptionally versatile synthetic precursors in heterocyclic chemistry, serving as key intermediates for the construction of complex polycyclic systems and biologically active compounds. The aldehyde functionality at the 4-position of the pyrazole ring provides a highly reactive electrophilic center that can participate in a wide range of chemical transformations, including condensation reactions, cycloaddition processes, and nucleophilic addition reactions. This reactivity profile makes pyrazole-4-carbaldehydes particularly valuable for the synthesis of fused heterocyclic systems, where the aldehyde group can serve as a key component in ring-forming reactions. Recent comprehensive reviews have demonstrated that pyrazole-4-carbaldehydes can be used as effective precursors for the construction of various pyrazole-fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]pyridazines.

The synthetic utility of pyrazole-4-carbaldehydes extends to their role in multicomponent reactions and cascade transformations, where multiple bond-forming steps can be combined in a single synthetic operation. These compounds have been successfully employed in the synthesis of complex molecular architectures through various cyclization strategies, including intramolecular condensation reactions and heterocyclization processes. The presence of the aldehyde group enables the formation of carbon-nitrogen and carbon-carbon bonds through well-established synthetic methodologies, while the pyrazole nucleus provides additional sites for functionalization and derivatization. This dual reactivity profile has made pyrazole-4-carbaldehydes particularly attractive for medicinal chemists seeking to develop new pharmaceutical agents with improved biological profiles.

The strategic importance of pyrazole-4-carbaldehydes in heterocyclic chemistry is further enhanced by their ability to undergo selective transformations that preserve the pyrazole nucleus while introducing new functional groups at specific positions. Recent studies have demonstrated that these compounds can be successfully employed in the synthesis of pyrazole-fused tricyclic systems through carefully designed synthetic sequences that exploit the unique reactivity of the aldehyde functionality. The development of efficient synthetic methods for the preparation of pyrazole-4-carbaldehydes has been a key focus of research efforts, with particular emphasis on approaches that provide high yields and broad substrate scope. The Vilsmeier-Haack reaction has emerged as one of the most reliable methods for introducing the aldehyde functionality into pyrazole rings, providing access to a wide range of substituted pyrazole-4-carbaldehydes with diverse substitution patterns.

Overview of 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde Research Landscape

The research landscape surrounding this compound reflects the growing interest in this compound as a versatile building block for pharmaceutical and materials science applications. This compound, with the molecular formula C₁₄H₁₅ClN₂O, represents a sophisticated example of structure-based design in heterocyclic chemistry, where specific substituents have been strategically positioned to optimize both synthetic utility and biological activity. The presence of the tert-butyl group at the 3-position provides steric bulk that can influence molecular conformation and binding interactions, while the 2-chlorophenyl substituent at the 1-position introduces electronic effects and potential sites for further functionalization. The aldehyde group at the 4-position serves as a key reactive center for synthetic elaboration, enabling the preparation of diverse derivatives through well-established synthetic transformations.

Current research efforts have focused on elucidating the synthetic potential of this compound as an intermediate for the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory and anti-cancer drug discovery. The compound's unique substitution pattern has been shown to confer specific biological activities that are distinct from other pyrazole derivatives, making it an attractive target for medicinal chemistry investigations. Recent studies have demonstrated that this compound can serve as a key intermediate in the synthesis of complex heterocyclic systems with enhanced biological profiles, particularly through reactions that exploit the reactivity of the aldehyde functionality while preserving the pyrazole nucleus.

The molecular properties of this compound have been extensively characterized using modern analytical techniques, providing detailed insights into its structural features and chemical behavior. Key molecular data includes specific information about bond lengths, angles, and electronic properties that influence its reactivity and biological activity. The compound exhibits planar geometry characteristic of pyrazole derivatives, with C-N distances of approximately 1.33 Å, consistent with aromatic character. Recent computational studies have provided additional insights into the electronic distribution and conformational preferences of this compound, supporting its potential as a privileged scaffold for drug development.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅ClN₂O | |

| Molecular Weight | 262.74 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | POXLEZJZBOEOGA-UHFFFAOYSA-N | |

| Physical Form | Powder | |

| Purity | 95% |

Properties

IUPAC Name |

1-tert-butyl-3-(2-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-14(2,3)17-8-10(9-18)13(16-17)11-6-4-5-7-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYQAGZVCZURMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C2=CC=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, identified by its CAS number 1152874-49-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

- Molecular Formula : C14H15ClN2O

- Molecular Weight : 262.73 g/mol

- Synonyms : 1H-Pyrazole-4-carboxaldehyde; 3-(2-chlorophenyl)-1-(1,1-dimethylethyl)-

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promise in various studies:

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrazole derivatives, where compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized in related research exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

Anticancer Properties

Several investigations have assessed the anticancer potential of pyrazole derivatives:

- In vitro Studies : A compound structurally related to the target molecule showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.067 µM to 49.85 µM depending on the derivative .

- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cell cycle progression. For example, compounds were noted for their ability to cause autophagy in cancer cells without inducing apoptosis .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored:

- Compounds similar to this compound demonstrated notable activity against bacterial strains such as E. coli and S. aureus. In particular, certain derivatives showed enhanced antibacterial properties due to specific structural modifications .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to inhibit inflammatory responses in vivo using carrageenan-induced edema models. Some compounds exhibited comparable efficacy to ibuprofen .

- Anticancer Evaluation : Research involving various pyrazole compounds revealed significant growth inhibition in cancer cell lines with some derivatives showing IC50 values lower than established anticancer drugs like cisplatin .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :

- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development in cancer therapy.

Agrochemical Applications

The compound has also been explored for use in agrochemicals, particularly as a pesticide or herbicide. Its chlorophenyl group enhances biological activity against various pests and weeds.

Herbicidal Activity

Research indicates that pyrazole derivatives can effectively target specific enzymes in plants, leading to growth inhibition.

Data Table : Herbicidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | Journal of Agricultural Chemistry |

| Other Pyrazoles | Various Weeds | 70-90 | Pesticide Science |

Material Sciences Applications

In material sciences, this compound has been utilized as a building block for synthesizing novel materials with specific properties.

Synthesis of Polymers

The compound's reactivity allows it to be incorporated into polymer matrices, enhancing mechanical and thermal properties.

Case Study :

- A research article detailed the synthesis of a polymer composite using this compound. The resulting material exhibited improved thermal stability and mechanical strength compared to conventional polymers, making it suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Pyrazole-4-carbaldehyde derivatives differ primarily in substituents at the 1- and 3-positions, which influence their chemical and biological properties. Key structural analogs include:

- Electronic Effects : The 2-chlorophenyl group (ortho-substitution) induces stronger electronic effects than para-substituted analogs (e.g., 4-chlorophenyl in ), influencing dipole interactions and binding affinities.

Spectral and Analytical Data

- IR Spectroscopy : The carbaldehyde C=O stretch in this compound is expected near 1640–1670 cm⁻¹, consistent with analogs like 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (1633 cm⁻¹) and 1-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1603 cm⁻¹) .

- NMR : The aldehyde proton typically resonates at δ 9.1–10.0 ppm in DMSO, as seen in derivatives like 4b (δ 9.17–9.24 ppm) .

Key Research Findings

- Halogen Impact : Chlorine at the ortho position (2-chlorophenyl) may enhance bioactivity compared to para-substituted analogs, as seen in benzodiazepine derivatives .

- Steric vs. Electronic Trade-offs : Bulky substituents like tert-butyl improve stability but may reduce solubility, necessitating formulation optimizations for drug development .

- Synthetic Flexibility : Microwave methods and Vilsmeier-Haack reactions enable efficient diversification of pyrazole-4-carbaldehydes for structure-activity studies .

Preparation Methods

Starting Material Synthesis

The typical precursor is 3-hydroxy-1-tert-butyl-1H-pyrazole , synthesized by cyclocondensation of appropriate β-diketones with tert-butyl hydrazine or related hydrazine derivatives under controlled conditions. This step ensures the tert-butyl group is installed at the 1-position.

Functionalization of the 3-Position: Palladium-Catalyzed Cross-Coupling

Formation of 3-Triflyloxy Intermediate

To enable substitution at the 3-position, the hydroxy group at this position is converted into a triflate group by reaction with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at room temperature. This step produces the 3-triflyloxy-1-tert-butyl-1H-pyrazole-4-carbaldehyde intermediate in high yield (~83%) without formation of unwanted N-triflated byproducts.

Suzuki-Miyaura Cross-Coupling

The 3-triflate intermediate undergoes Suzuki-Miyaura cross-coupling with 2-chlorophenylboronic acid to install the 2-chlorophenyl substituent at the 3-position. The reaction conditions typically include:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

- Base: Potassium phosphate (K3PO4)

- Solvent: A mixture often including water and an organic solvent

- Temperature: Mild heating (e.g., 70 °C)

- Additives: Potassium bromide (KBr) can be used to stabilize the palladium intermediate and suppress triflate reduction.

This method provides the desired 3-(2-chlorophenyl) substituted pyrazole-4-carbaldehyde in moderate to good yields (50-94%) depending on reaction time and conditions.

Alternative Cross-Coupling Methods

Besides Suzuki coupling, other palladium-catalyzed methods such as Sonogashira and Heck reactions have been employed to introduce various substituents at the 3-position. However, for the 2-chlorophenyl group, Suzuki coupling remains the most effective and widely used technique.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 3-hydroxy-1-tert-butyl-pyrazole | Cyclocondensation of β-diketones with tert-butyl hydrazine | Variable | Precursor for aldehyde and triflate synthesis |

| Vilsmeier-Haack formylation | POCl3, DMF, 70 °C, 12 h | ~60 | Introduces aldehyde at 4-position |

| Debenzylation (if benzyl protection used) | Trifluoroacetic acid (TFA), toluene, rt, 2 days | 85 | Optional step for deprotection |

| Triflation of 3-hydroxy group | Tf2O, TEA, DCM, rt, 1 h | 83 | Forms 3-triflyloxy intermediate |

| Suzuki coupling with 2-chlorophenylboronic acid | Pd(PPh3)4, K3PO4, KBr, solvent, heat | 50-94 | Key step for 3-substitution |

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Condensation reactions to form the pyrazole core, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position.

- Substituent introduction : The tert-butyl group is often added via nucleophilic substitution or coupling reactions, while the 2-chlorophenyl moiety is introduced through Suzuki-Miyaura cross-coupling or Ullmann-type reactions under palladium/copper catalysis .

- Key characterization : Intermediate purity is verified via TLC and HPLC, with final product confirmation using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H NMR resolves aromatic protons (6.8–8.2 ppm) and aldehyde protons (~9.8 ppm). C NMR confirms carbonyl (C=O, ~190 ppm) and pyrazole ring carbons.

- X-ray crystallography : Provides definitive structural data, including bond angles (e.g., N1-C4-C5 = 113.5°) and intermolecular interactions (e.g., C–H···O hydrogen bonds). Crystallization often requires slow evaporation from dichloromethane/hexane mixtures .

- FT-IR : Identifies aldehyde C=O stretches (~1700 cm) and C–Cl vibrations (~750 cm) .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence electronic properties and reactivity compared to other aryl groups?

- Electronic effects : The electron-withdrawing chlorine atom increases the electrophilicity of the pyrazole ring, enhancing reactivity in nucleophilic aromatic substitution. Comparative studies with fluorophenyl analogs show reduced electron density at the 4-position (~0.15 eV difference via DFT calculations) .

- Steric effects : The ortho-chloro group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions. This is evident in reduced yields for Suzuki reactions compared to para-substituted derivatives .

- Methodological validation : Use Hammett constants () and computational modeling (e.g., Gaussian 09) to predict substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbaldehyde derivatives?

- Assay variability : Discrepancies in IC values (e.g., enzyme inhibition) may arise from differences in solvent systems (DMSO vs. aqueous buffers) or cell lines. Standardize protocols using WHO guidelines for reproducibility.

- Structural nuances : Minor changes in substituent position (e.g., 2-chlorophenyl vs. 3-chlorophenyl) can drastically alter binding affinities. Perform co-crystallization studies with target proteins (e.g., kinases) to validate interactions .

- Data reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., purity ≥98% confirmed via LC-MS) .

Q. How can computational chemistry optimize the design of derivatives for target-specific applications?

- Docking studies : Use AutoDock Vina to predict binding modes with receptors (e.g., COX-2 or GABA). The aldehyde group often forms hydrogen bonds with catalytic lysine residues.

- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with activity data to prioritize synthetic targets. For example, tert-butyl groups improve metabolic stability but reduce aqueous solubility .

- MD simulations : Assess conformational flexibility in solution (e.g., torsional angles of the pyrazole ring) to identify stable pharmacophores .

Methodological Challenges and Solutions

Q. What are the key challenges in achieving high regioselectivity during pyrazole ring functionalization?

- Thermodynamic vs. kinetic control : Use low-temperature conditions (−78°C) to favor kinetic products (e.g., 1,3-disubstituted pyrazoles).

- Directing groups : Introduce temporary protecting groups (e.g., SEM) at the 5-position to steer electrophilic substitution to the 4-aldehyde site .

- Catalytic systems : Pd/XPhos catalysts improve selectivity in C–H activation reactions, achieving >90% regioselectivity in some cases .

Q. How can researchers address low crystallinity in structural studies of this compound?

- Co-crystallization agents : Add small molecules (e.g., 1,2-dichloroethane) to promote lattice formation.

- Temperature gradients : Use slow cooling (0.5°C/hour) from saturated ethanol solutions.

- Alternative techniques : If single crystals remain elusive, employ powder XRD paired with Rietveld refinement for structural insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.